molecular formula C44H35O4P B12340772 Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol CAS No. 502157-73-5

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol

Cat. No.: B12340772
CAS No.: 502157-73-5
M. Wt: 658.7 g/mol
InChI Key: PPFXDXRONXWDFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is a complex organic compound with the molecular formula C34H27O2P. This compound is known for its unique structural properties, which include a tetraphenylphosphonium cation and a naphthalene-based anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol typically involves the reaction of tetraphenylphosphonium chloride with 3-hydroxynaphthalen-2-olate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol involves its interaction with cellular components. The tetraphenylphosphonium cation is known to target mitochondrial membranes, where it accumulates due to the negative inner transmembrane potential. This accumulation can lead to changes in mitochondrial function, which may contribute to its biological effects .

Comparison with Similar Compounds

Comparison: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is unique due to its combination of a tetraphenylphosphonium cation and a naphthalene-based anion. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its counterparts .

Properties

CAS No.

502157-73-5

Molecular Formula

C44H35O4P

Molecular Weight

658.7 g/mol

IUPAC Name

3-hydroxynaphthalen-2-olate;naphthalene-2,3-diol;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.2C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;2*1-6,11-12H/q+1;;/p-1

InChI Key

PPFXDXRONXWDFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)O.C1=CC=C2C=C(C(=CC2=C1)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.